

In-Depth Technical Guide to the Synthesis of Disperse Blue 91

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse blue 91

Cat. No.: B1173503

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for **Disperse Blue 91** (C.I. 60756), an anthraquinone-based dye. The information presented herein is curated for professionals in research and development, offering detailed insights into its chemical structure, synthesis methodologies, and key reaction parameters.

Chemical Profile of Disperse Blue 91

Property	Value
Chemical Name	1-amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthraquinone
C.I. Name	Disperse Blue 91
CAS Number	12222-89-8
Molecular Formula	C ₂₀ H ₂₁ NO ₅
Molecular Weight	355.38 g/mol
Class	Anthraquinone Dye

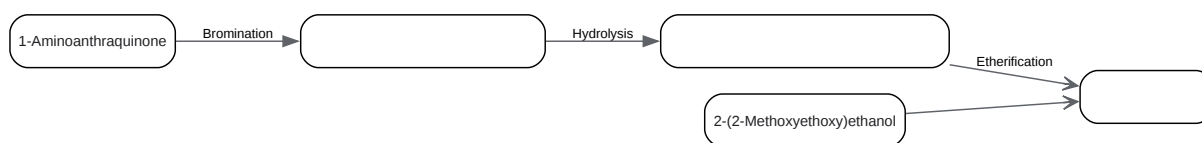
Synthesis Pathways

The synthesis of **Disperse Blue 91** is a multi-step process rooted in the chemistry of anthraquinone derivatives. The core principle involves the introduction of an amino group, a hydroxyl group, and an ether linkage onto the anthraquinone backbone. The most common and industrially relevant pathway proceeds through the key intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone.

Logical Flow of Synthesis

The synthesis can be logically broken down into two primary stages:

- Formation of the Key Intermediate: Synthesis of 1-amino-2-bromo-4-hydroxyanthraquinone.
- Final Dye Synthesis: Nucleophilic substitution of the bromo group with 2-(2-methoxyethoxy)ethanol.



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Caption: General synthesis workflow for **Disperse Blue 91**.

Experimental Protocols

Stage 1: Synthesis of 1-Amino-2-bromo-4-hydroxyanthraquinone

This intermediate is crucial for the synthesis of a variety of anthraquinone dyes. Its preparation involves the bromination of 1-aminoanthraquinone followed by a selective hydrolysis.

1.1. Bromination of 1-Aminoanthraquinone

- Reaction: 1-aminoanthraquinone is reacted with bromine in a suitable solvent, typically a halogenated hydrocarbon or a mineral acid, to yield 1-amino-2,4-dibromoanthraquinone.

- Protocol:
 - Dissolve 1-aminoanthraquinone in concentrated sulfuric acid.
 - Slowly add a stoichiometric amount of liquid bromine to the solution while maintaining a low temperature (0-5 °C) to control the reaction rate and prevent over-bromination.
 - Stir the reaction mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
 - Pour the reaction mixture into a large volume of cold water to precipitate the 1-amino-2,4-dibromoanthraquinone.
 - Filter the precipitate, wash with water until neutral, and dry.

1.2. Hydrolysis of 1-Amino-2,4-dibromoanthraquinone

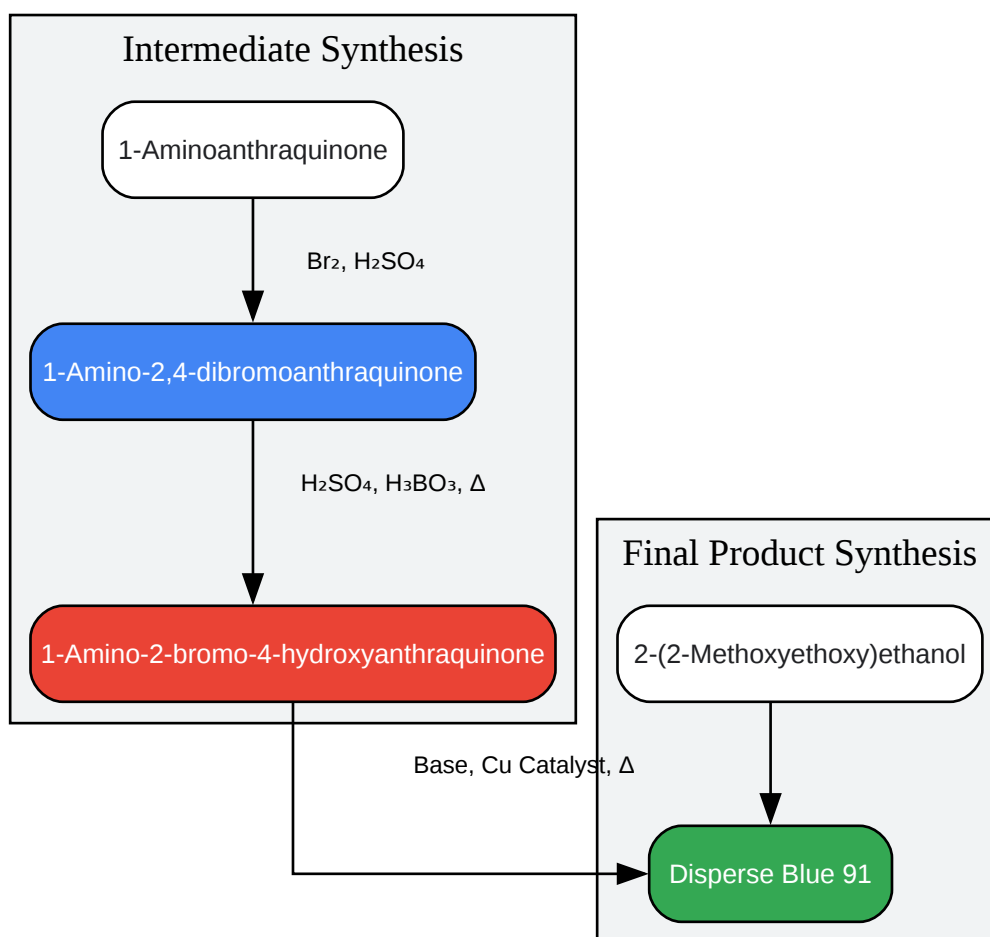
- Reaction: The 4-bromo substituent is selectively hydrolyzed to a hydroxyl group in the presence of boric acid and sulfuric acid. The 2-bromo substituent is less reactive under these conditions.
- Protocol:
 - Suspend the dried 1-amino-2,4-dibromoanthraquinone in concentrated sulfuric acid.
 - Add boric acid to the mixture. The boric acid complexes with the amino and adjacent carbonyl groups, directing the hydrolysis to the 4-position.
 - Heat the mixture to a temperature of 120-140 °C for several hours.
 - Cool the reaction mixture and carefully dilute it with water to precipitate the product.
 - Filter the solid, wash thoroughly with water, and dry to obtain 1-amino-2-bromo-4-hydroxyanthraquinone.

Stage 2: Synthesis of Disperse Blue 91

This final step involves a nucleophilic aromatic substitution reaction where the bromo group of the intermediate is replaced by the alkoxy group from 2-(2-methoxyethoxy)ethanol.

- Reaction: 1-amino-2-bromo-4-hydroxyanthraquinone is condensed with 2-(2-methoxyethoxy)ethanol in the presence of a base and a copper catalyst.
- Protocol:
 - In a reaction vessel, combine 1-amino-2-bromo-4-hydroxyanthraquinone, a significant excess of 2-(2-methoxyethoxy)ethanol (which can also act as the solvent), and a base such as potassium carbonate or sodium carbonate.
 - Add a catalytic amount of a copper salt, for example, copper(I) iodide or copper(I) bromide.
 - Heat the reaction mixture to a temperature between 120-150 °C and maintain it for several hours with stirring. The progress of the reaction can be monitored by TLC.
 - After the reaction is complete, cool the mixture and add a non-polar solvent like methanol or ethanol to precipitate the crude **Disperse Blue 91**.
 - Filter the crude product and wash it with the non-polar solvent to remove unreacted 2-(2-methoxyethoxy)ethanol.
 - Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to yield the final product with high purity.

Reaction Pathway Diagram



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Caption: Detailed reaction pathway for **Disperse Blue 91**.

Quantitative Data

At present, specific quantitative data such as reaction yields and purity levels for the synthesis of **Disperse Blue 91** are not widely available in publicly accessible literature. These parameters are often proprietary to the manufacturers. However, for analogous nucleophilic aromatic substitution reactions on halo-anthraquinones, yields can typically range from moderate to high, contingent upon the optimization of reaction conditions including temperature, catalyst, base, and reaction time. Purity is critical for disperse dyes and is generally achieved through rigorous purification steps like recrystallization to meet industry standards for textile applications.

Concluding Remarks

The synthesis of **Disperse Blue 91** is a well-established process in industrial dye chemistry, relying on fundamental reactions of anthraquinone derivatives. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the bromination and hydrolysis steps to ensure the correct regioselectivity, and in the final condensation step to achieve a high yield and purity of the final product. Further research into more environmentally benign catalysts and solvent systems could present opportunities for process optimization and green chemistry advancements in the manufacturing of this important disperse dye.

- To cite this document: BenchChem. [In-Depth Technical Guide to the Synthesis of Disperse Blue 91]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1173503#synthesis-pathways-for-disperse-blue-91\]](https://www.benchchem.com/product/b1173503#synthesis-pathways-for-disperse-blue-91)

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com